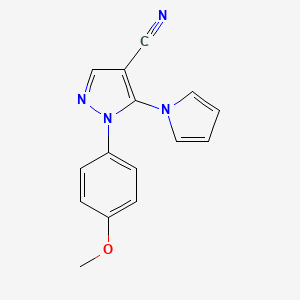

1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Description

This compound is a pyrazole-4-carbonitrile derivative featuring a 4-methoxyphenyl group at position 1 and a pyrrole substituent at position 3. Its molecular formula is inferred as C15H12N4O (based on structural analogs in –8), with a molecular weight of approximately 264.29 g/mol. Spectral characterization would likely reveal:

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c1-20-14-6-4-13(5-7-14)19-15(12(10-16)11-17-19)18-8-2-3-9-18/h2-9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFYYENYUJQUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Intermediate 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

The most widely reported method involves a two-step protocol starting with the synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (3f), followed by pyrrole functionalization.

Step 1: Preparation of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

Aryl hydrazine derivatives react with (ethoxymethylene)malononitrile under reflux conditions to form 5-aminopyrazole-4-carbonitriles. For 3f:

-

Reactants : 4-Methoxyphenylhydrazine hydrochloride (1.2 mmol), (ethoxymethylene)malononitrile (1.0 mmol).

-

Solvent : Absolute ethanol or trifluoroethanol (2 mL).

-

Conditions : Reflux under nitrogen for 4 hours.

-

Workup : Column chromatography (hexane/ethyl acetate gradient) yields 3f in 68%.

The reaction proceeds via Michael-type addition and cyclization, with ethanol enhancing nucleophilicity and stabilizing intermediates.

One-Pot Multi-Component Synthesis

A green chemistry approach utilizes a layered double hydroxide (LDH)-based catalyst for a one-pot synthesis:

-

Reactants :

-

4-Methoxybenzaldehyde (1.0 mmol).

-

Phenylhydrazine (1.0 mmol).

-

Malononitrile (1.0 mmol).

-

2,5-Dimethoxy-tetrahydrofuran (1.2 mmol).

-

-

Catalyst : LDH@PTRMS@DCMBA@CuI (50 mg).

-

Solvent : Ethanol/water (1:1, 5 mL).

-

Conditions : 55°C for 2 hours.

The LDH catalyst facilitates simultaneous Knoevenagel condensation, cyclization, and Paal-Knorr reactions, reducing energy consumption and byproducts.

Comparative Analysis of Synthetic Methods

The one-pot method outperforms traditional approaches in efficiency and sustainability, though the two-step method remains valuable for intermediate isolation.

Mechanistic Insights

Cyclization and Regioselectivity

The formation of 5-aminopyrazole-4-carbonitrile derivatives is highly regioselective due to electronic effects. The electron-withdrawing nitrile group directs nucleophilic attack to the β-position of the enamine intermediate, favoring 5-amino regioisomers.

Pyrrole Functionalization

The Paal-Knorr mechanism dominates pyrrole synthesis:

-

Hydrolysis : DMTF → succinaldehyde.

-

Cyclocondensation : Reaction with the amine forms a Schiff base, followed by cyclization and aromatization.

Characterization Data

Spectroscopic Analysis

-

FTIR (KBr, cm⁻¹) :

-

¹H NMR (400 MHz, CDCl₃) :

Challenges and Optimization Strategies

Chemical Reactions Analysis

Synthetic Routes to Compound A

The synthesis of Compound A likely follows a multi-component cyclocondensation strategy, as observed in structurally similar pyrazole-carbonitrile systems.

Method 1: Three-Component Reaction Using Deep Eutectic Solvents

A green synthesis approach involves:

-

Reactants : 4-Methoxybenzaldehyde, ethyl cyanoacetate, and pyrrole-substituted hydrazine.

-

Conditions : KCO/glycerol (1:4 ratio) as a deep eutectic solvent at 60°C for 15–20 minutes .

-

Mechanism : Knoevenagel condensation followed by cyclization (Scheme 1).

Table 1 : Optimized conditions for pyrazole-carbonitrile synthesis :

| Parameter | Optimal Value |

|---|---|

| Solvent Ratio | 1:4 (KCO:glycerol) |

| Temperature | 60°C |

| Reaction Time | 15–20 min |

| Yield Range | 85–95% |

Method 2: Hydrazine-Mediated Cyclization

Alternative routes involve β-ketonitrile intermediates:

-

Reactants : α-Cyanoacetophenone derivatives and heteroarylhydrazines (e.g., pyrrolylhydrazine) .

-

Mechanism : Nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization (Scheme 2) .

Reactivity of the Carbonitrile Group

The nitrile moiety in Compound A is a versatile functional group for further derivatization:

Hydrolysis to Carboxylic Acid

-

Conditions : Acidic (HCl/HO) or basic (NaOH/EtOH) hydrolysis.

-

Product : 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (confirmed via PubChem CID 3087986) .

-

Mechanism : Nucleophilic addition of water to the nitrile, forming an intermediate amide that hydrolyzes to the carboxylic acid .

Nucleophilic Additions

-

With Hydrazine : Forms tetrazole derivatives under acidic conditions (e.g., NHNH, HCl) .

-

With Hydroxylamine : Produces amidoximes, which can cyclize to 1,2,4-oxadiazoles .

Table 2 : Representative reactions of pyrazole-carbonitriles :

Electrophilic Substitution at the Pyrazole Ring

The electron-rich pyrazole ring in Compound A can undergo:

-

Nitration : HNO/HSO at 0–5°C to introduce nitro groups at the 3-position.

-

Halogenation : NBS or NCS in CCl for bromination/chlorination .

Theoretical and Mechanistic Insights

Computational studies on analogous systems suggest:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile exhibit significant anticancer properties. Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study focused on structurally related pyrazoles demonstrated their ability to target specific signaling pathways involved in tumor growth .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and reducing the production of pro-inflammatory cytokines. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases .

Agrochemicals

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives have been investigated for their efficacy against various pests and weeds. Studies indicate that modifications to the pyrazole ring can enhance biological activity, making them suitable candidates for developing new agrochemical products .

Material Sciences

Organic Electronics

In material sciences, compounds like this compound are being explored for their electronic properties. Due to their unique electronic structure, pyrazole-based materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to act as electron transport materials enhances the efficiency of these devices .

Summary of Findings

The following table summarizes the potential applications of this compound across different fields:

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induction of apoptosis, inhibition of cell proliferation |

| Anti-inflammatory Properties | Inhibition of COX enzymes, reduction of cytokines | |

| Agrochemicals | Pesticidal Activity | Efficacy against pests and weeds |

| Material Sciences | Organic Electronics | Electron transport materials for OLEDs and photovoltaics |

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The cyano group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating vs.

- Molecular Weight and Solubility : Bulkier substituents (e.g., 4-methoxyphenyl) reduce solubility in polar solvents compared to smaller groups (e.g., methyl in ) .

Biological Activity

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, drawing on various studies and findings.

- Molecular Formula : C15H13N3O

- Molecular Weight : 283.28 g/mol

- CAS Number : 1170965-84-0

- InChIKey : OTORYOLFRODARE-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cell lines. A review highlighted that pyrazoles can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins .

Antimicrobial Activity

Pyrazole compounds are also recognized for their antimicrobial properties. In a study examining a range of pyrazole derivatives, several exhibited notable activity against various bacterial strains. While specific data for this compound is limited, related compounds have demonstrated effectiveness against pathogens such as E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, which are crucial mediators in inflammatory processes . The presence of functional groups in the pyrazole structure may enhance these effects.

Study 1: Anticancer Activity in Breast Cancer Cell Lines

A study focused on a series of pyrazoles tested against breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing the overall cytotoxicity against resistant cancer cells .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of various pyrazoles against common bacterial strains. The results indicated that certain derivatives showed significant inhibitory concentrations (MIC) against Bacillus cereus and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, pyrazole intermediates are often prepared using Vilsmeier-Haack formylation (e.g., POCl3/DMF systems) followed by substitution with pyrrole derivatives. Reaction optimization should focus on temperature control (e.g., 80–120°C) and stoichiometric ratios of reagents like phosphoryl chloride or ammonium thiocyanate .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Recrystallization in ethanol or methanol is recommended for final products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodology : Use IR spectroscopy to confirm nitrile (C≡N) stretches (~2190–2205 cm⁻¹) and pyrrole/pyrazole C-H vibrations. ¹H/¹³C NMR should resolve the methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrazole ring protons (δ ~6.5–8.5 ppm), and nitrile carbon (δ ~115–120 ppm). HRMS ensures molecular ion ([M+H]+) accuracy .

- Advanced Tip : Compare experimental data with DFT-calculated spectra for validation .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC:

- pH Stability : Test in buffers (pH 1–13) at 25°C and 40°C for 48 hours.

- Thermal Stability : Heat samples to 60°C for 72 hours and monitor degradation products .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitubulin effects) for pyrazole derivatives?

- Methodology :

- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., sea urchin embryo antitubulin vs. bacterial MIC).

- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing pyrrole with isoxazole) to isolate activity drivers .

Q. How can computational modeling predict the compound’s binding affinity to σ₁ receptors or tubulin?

- Methodology :

- Docking Studies : Use AutoDock Vina with σ₁ receptor (PDB: 5HK1) or tubulin (PDB: 1SA0) structures. Prioritize binding pockets near the nitrile and pyrrole groups.

- MD Simulations : Run 100 ns simulations in GROMACS to assess complex stability (RMSD <2 Å acceptable) .

Q. What experimental designs are recommended to elucidate the role of the nitrile group in biological activity?

- Methodology :

- Bioisosteric Replacement : Synthesize analogues with –CN replaced by –COOEt or –CONH₂ and compare bioactivity.

- Crystallography : Resolve ligand-protein co-crystals (e.g., with tubulin) to identify hydrogen bonds involving the nitrile .

- Example : In , nitrile-containing pyrazoles showed 10-fold higher σ₁ receptor affinity vs. carboxylate analogues, suggesting polar interactions are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.